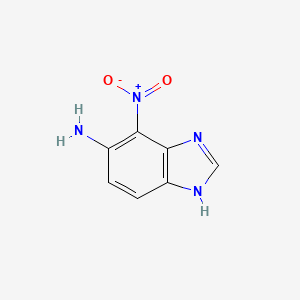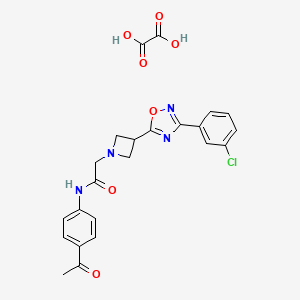![molecular formula C17H17ClF3N3O3S B2940124 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine CAS No. 344277-97-0](/img/structure/B2940124.png)
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a key structural motif in many active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridines, such as the one in this compound, are used in the agrochemical and pharmaceutical industries. The synthesis of these compounds often involves the use of trifluoromethyltrimethylsilane, a reagent that allows for nucleophilic trifluoromethylation of carbonyl compounds .Molecular Structure Analysis
The molecular formula of this compound is C17H17ClF3N3O3S . It contains a piperazine ring, a phenyl ring, and a pyridine ring, all connected by various functional groups including a sulfonyl group and an ether linkage .Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in various types of reactions. For example, trifluoromethyltrimethylsilane, a reagent often used in the synthesis of trifluoromethylated compounds, can be activated by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 435.848 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 477.5±55.0 °C at 760 mmHg . The exact melting point is not available .Applications De Recherche Scientifique
Sulfonamides as Novel Terminators of Cationic Cyclisations
Sulfonamides, including derivatives similar to the mentioned compound, have shown to be effective terminators in cationic cyclisations. These reactions are crucial for the efficient formation of polycyclic systems, offering pathways for the synthesis of complex organic structures with potential applications in medicinal chemistry and drug development (Haskins & Knight, 2002).
Tuberculostatic Activity of Phenylpiperazine Derivatives
Phenylpiperazine derivatives have been synthesized and evaluated for their tuberculostatic activity, indicating the potential use of such compounds in the treatment of tuberculosis. These findings highlight the therapeutic relevance of phenylpiperazine derivatives in antibacterial research (Foks et al., 2004).
Green Metric Evaluation of Synthesis Processes
Research on the synthesis of related compounds, including green metric evaluation, emphasizes the importance of environmentally friendly synthetic processes in the pharmaceutical industry. Such studies aim to reduce waste and improve the efficiency of chemical syntheses, which is crucial for sustainable development in drug manufacturing (Gilbile et al., 2017).
Antimicrobial Activity of Heterocycles Based on Sulfonamido Pyrazole
The synthesis of new heterocycles based on sulfonamido pyrazole and their antimicrobial activity demonstrate the compound's potential as a framework for developing new antimicrobial agents. This research contributes to the ongoing search for new treatments for microbial infections (El‐Emary et al., 2002).
Synthesis and Acaricidal Activity of Phenylpiperazine Derivatives
The acaricidal activity of synthesized phenylpiperazine derivatives suggests potential applications in agriculture, particularly in the control of mite populations that affect crops. This area of research offers insights into the development of new pesticides with specific action mechanisms (Suzuki et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O3S/c1-23-6-8-24(9-7-23)28(25,26)14-4-2-13(3-5-14)27-16-15(18)10-12(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLQVPUYAOHUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2940041.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)


![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)
![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)

